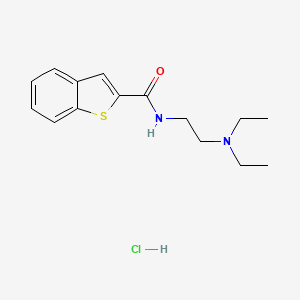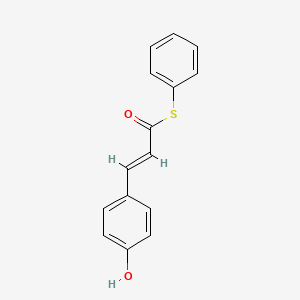
(e)-s-Phenyl 3-(4-hydroxyphenyl)prop-2-enethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(e)-s-Phenyl 3-(4-hydroxyphenyl)prop-2-enethioate is an organic compound that belongs to the class of thioesters It is characterized by the presence of a phenyl group and a hydroxyphenyl group connected through a prop-2-enethioate linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (e)-s-Phenyl 3-(4-hydroxyphenyl)prop-2-enethioate typically involves the reaction of 4-hydroxycinnamic acid with thiophenol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction proceeds through the formation of an intermediate ester, which then undergoes a nucleophilic substitution to yield the desired thioester product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(e)-s-Phenyl 3-(4-hydroxyphenyl)prop-2-enethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol or an alcohol.
Substitution: The phenyl and hydroxyphenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alcohols.
Substitution: Brominated or nitrated derivatives of the phenyl and hydroxyphenyl groups.
Aplicaciones Científicas De Investigación
(e)-s-Phenyl 3-(4-hydroxyphenyl)prop-2-enethioate has several applications in scientific research:
Chemistry: Used as a model compound in studies of thioester chemistry and reaction mechanisms.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Mecanismo De Acción
The mechanism of action of (e)-s-Phenyl 3-(4-hydroxyphenyl)prop-2-enethioate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, its antioxidant properties are attributed to the presence of the hydroxyphenyl group, which can scavenge free radicals and reduce oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Hydroxyphenyl)prop-2-enal: Similar structure but lacks the thioester group.
4-Hydroxyphenylacetate: Contains a hydroxyphenyl group but differs in the acyl moiety.
4-Hydroxybenzoic acid: Similar aromatic structure but with a carboxylic acid group instead of a thioester.
Uniqueness
(e)-s-Phenyl 3-(4-hydroxyphenyl)prop-2-enethioate is unique due to the presence of both a phenyl and a hydroxyphenyl group connected through a thioester linkage. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C15H12O2S |
|---|---|
Peso molecular |
256.3 g/mol |
Nombre IUPAC |
S-phenyl (E)-3-(4-hydroxyphenyl)prop-2-enethioate |
InChI |
InChI=1S/C15H12O2S/c16-13-9-6-12(7-10-13)8-11-15(17)18-14-4-2-1-3-5-14/h1-11,16H/b11-8+ |
Clave InChI |
VLUIGAOFASAWIQ-DHZHZOJOSA-N |
SMILES isomérico |
C1=CC=C(C=C1)SC(=O)/C=C/C2=CC=C(C=C2)O |
SMILES canónico |
C1=CC=C(C=C1)SC(=O)C=CC2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-tert-butyl-5-methylphenoxy)methyl]-4,5-dihydro-1H-imidazol-1-ium;chloride](/img/structure/B13738019.png)
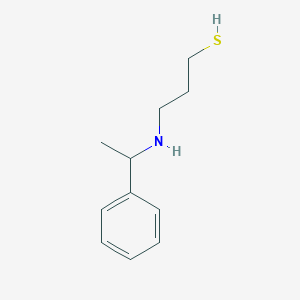
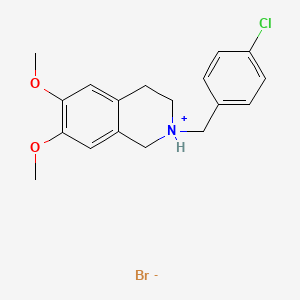
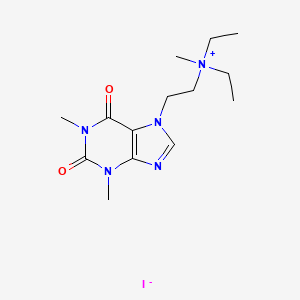
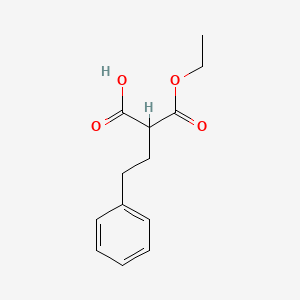
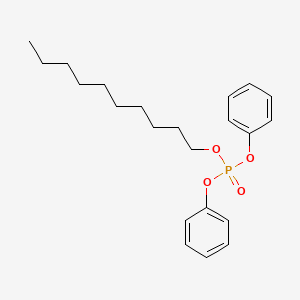


![2,7-Naphthalenedisulfonic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-, calcium strontium salt](/img/structure/B13738070.png)

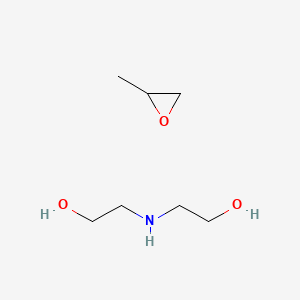
![5-[(Ethoxycarbonyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B13738093.png)
